1-(4-chlorophenyl)-3-hydroxy-3-(4-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide is a complex organic compound with potential applications in medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 451.79 g/mol. This compound is notable for its unique structural features, which include a hexahydroimidazo[1,2-a]azepine core that contributes to its biological activity and potential therapeutic uses.
The synthesis of 1-(4-chlorophenyl)-3-hydroxy-3-(4-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide typically involves several key steps:
Technical details regarding specific reagents and conditions can vary depending on the desired yield and purity of the final product. For example, various catalysts and solvents may be employed to optimize reaction conditions and enhance product formation .
The molecular structure of 1-(4-chlorophenyl)-3-hydroxy-3-(4-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide can be represented using several chemical notation systems:
InChI=1S/C21H24ClN2O2.BrH/c1-26-19-12-6-16(7-13-19)21(25)15-23(18-10-8-17(22)9-11-18)20-5-3-2-4-14-24(20)21;/h6-13,25H,2-5,14-15H2,1H3;1H/q+1;/p-1
COC1=CC=C(C=C1)C2(CN(C3=[N+]2CCCCC3)C4=CC=C(C=C4)Cl)O.[Br-]
These representations highlight the complex arrangement of atoms within the molecule and provide insight into its potential reactivity and interaction with biological systems .
The compound can participate in various chemical reactions due to its functional groups. Notable reactions include:
The specific conditions for these reactions depend on factors such as temperature, solvent choice, and catalyst presence .
The mechanism of action for 1-(4-chlorophenyl)-3-hydroxy-3-(4-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide is not fully elucidated but is believed to involve interactions with specific biological targets:
Research into its pharmacodynamics and pharmacokinetics is ongoing to clarify these interactions further .
The physical properties of 1-(4-chlorophenyl)-3-hydroxy-3-(4-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide include:
Chemical properties include:
These properties are critical for determining suitable storage conditions and potential applications in research settings .
The compound has several potential applications in scientific research:
Continued research is necessary to explore these applications fully and determine the compound's efficacy in various contexts .
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: